molecular formula C19H21N B15139901 Demethylmaprotiline-d2

Demethylmaprotiline-d2

Cat. No.: B15139901
M. Wt: 265.4 g/mol
InChI Key: IFHUOEQJTQWFGJ-KLTYLHELSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Demethylmaprotiline-d2 involves the incorporation of deuterium atoms into the Demethylmaprotiline molecule. This is typically achieved through hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterium-labeled compound. The use of advanced purification techniques, such as chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Demethylmaprotiline-d2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .

Scientific Research Applications

Demethylmaprotiline-d2 is widely used in scientific research for various applications, including:

    Chemistry: Used as a tracer in reaction mechanisms and kinetics studies.

    Biology: Helps in the study of metabolic pathways and enzyme kinetics.

    Medicine: Used in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.

    Industry: Employed in the development and quality control of pharmaceuticals.

Mechanism of Action

The mechanism of action of Demethylmaprotiline-d2 is similar to that of Demethylmaprotiline. It exerts its effects by inhibiting the presynaptic uptake of catecholamines, thereby increasing their concentration at the synaptic clefts in the brain. This action enhances neurotransmission and alleviates symptoms of depression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise quantitation in pharmacokinetic studies. This makes it a valuable tool in drug development and research .

Properties

Molecular Formula

C19H21N

Molecular Weight

265.4 g/mol

IUPAC Name

1,1-dideuterio-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine

InChI

InChI=1S/C19H21N/c20-13-5-11-19-12-10-14(15-6-1-3-8-17(15)19)16-7-2-4-9-18(16)19/h1-4,6-9,14H,5,10-13,20H2/i13D2

InChI Key

IFHUOEQJTQWFGJ-KLTYLHELSA-N

Isomeric SMILES

[2H]C([2H])(CCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)N

Canonical SMILES

C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)CCCN

Origin of Product

United States

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